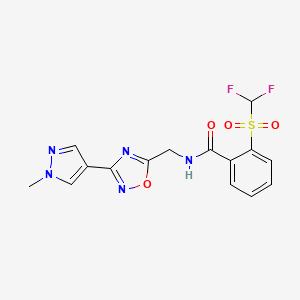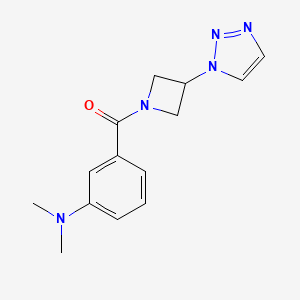![molecular formula C11H11FN4O2 B2889307 2-[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide CAS No. 1326857-74-2](/img/structure/B2889307.png)
2-[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide” is an organic compound containing a 1,3,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a fluoro-substituted methylphenyl group and an acetohydrazide group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,3,4-oxadiazole ring, possibly through the cyclization of a suitable precursor. The fluoro-substituted methylphenyl group and the acetohydrazide group would likely be introduced in separate steps, either before or after the formation of the oxadiazole ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,3,4-oxadiazole ring, with the fluoro-substituted methylphenyl group and the acetohydrazide group attached at specific positions on the ring .Chemical Reactions Analysis
As an organic compound containing a 1,3,4-oxadiazole ring, this compound could potentially undergo a variety of chemical reactions. The presence of the fluoro-substituted methylphenyl group and the acetohydrazide group could also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the 1,3,4-oxadiazole ring, the fluoro-substituted methylphenyl group, and the acetohydrazide group. These groups could influence properties such as the compound’s solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research on compounds structurally related to 2-[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide has shown diverse biological activities, which are critical for the development of new pharmaceuticals. For instance, a study demonstrated the synthesis of various 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles, which were evaluated for their antifungal, anti-inflammatory, cytotoxic, and antioxidant activities. Specifically, these compounds showed inhibitory activity against Candida albicans and potent activity in inhibiting NF-κB-dependent transcription in mammalian cells, suggesting their potential as therapeutic agents (Koçyiğit-Kaymakçıoğlu et al., 2012).
Anticancer Evaluation
Another area of application is in anticancer research, where 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer activity. A study synthesized 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, which showed moderate activity against breast cancer cell lines, highlighting the therapeutic potential of these compounds (Salahuddin et al., 2014).
Antimicrobial and Antitubercular Agents
The synthesis and evaluation of 1,3,4-oxadiazole derivatives have also extended to antimicrobial and antitubercular applications. One study synthesized 5-(4-acetyl-5-(aryl)-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-(2-fluorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-ones, showing significant in vitro antitubercular activity against Mycobacterium tuberculosis, with some compounds inhibiting more than 90% of mycobacterial growth. This suggests the potential of these compounds in treating tuberculosis (Desai et al., 2016).
Insecticidal and Biting Deterrence
In addition to antimicrobial properties, some derivatives have shown promise as insecticidal and biting deterrent agents. A study synthesized new 4-fluorobenzoic acid hydrazides and their corresponding oxadiazoles, which demonstrated biting deterrent and larvicidal activities against Aedes aegypti, a vector for dengue fever, Zika virus, and chikungunya. Some compounds produced high biting deterrent activity and significant mortality at certain concentrations against Ae. aegypti larvae, indicating their potential use in vector control strategies (Tabanca et al., 2013).
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by this compound are not clearly defined. It’s possible that it could influence a range of pathways given its complex structure. The oxadiazole ring, for instance, is a common motif in medicinal chemistry and is known to interact with a variety of enzymes and receptors
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O2/c1-6-2-3-7(4-8(6)12)11-16-15-10(18-11)5-9(17)14-13/h2-4H,5,13H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKHFVLVDPKBSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)CC(=O)NN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[5-(5-chloro-2-thiophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2889225.png)

![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2889229.png)

![1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[aMino(polyethylene glycol)-2000] (aMMoniuM salt)](/img/structure/B2889234.png)
![2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2889236.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2889237.png)

![2-Methyl-3-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)quinoxaline](/img/structure/B2889239.png)

![4-(4-Methoxy-phenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2889242.png)

